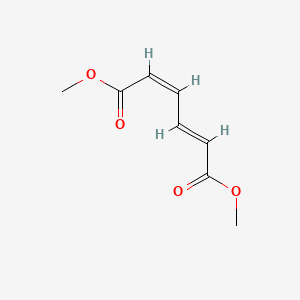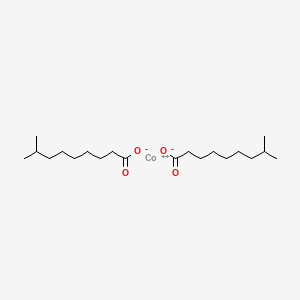
Cobalt(II) isodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(II) isodecanoate is an organometallic compound with the chemical formula C20H38CoO4. It is a cobalt salt of isodecanoic acid, where cobalt is in the +2 oxidation state. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt(II) isodecanoate can be synthesized through the reaction of cobalt(II) acetate with isodecanoic acid. The reaction typically occurs in a solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
Co(CH3COO)2+2C9H19COOH→Co(C9H19COO)2+2CH3COOH
Industrial Production Methods
In industrial settings, this compound is produced by reacting cobalt(II) oxide or cobalt(II) hydroxide with isodecanoic acid. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(II) isodecanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to cobalt(III) compounds under specific conditions.
Reduction: It can be reduced back to cobalt(0) or cobalt(I) states using strong reducing agents.
Substitution: The isodecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Cobalt(III) isodecanoate or cobalt(III) oxide.
Reduction: Cobalt(0) or cobalt(I) complexes.
Substitution: New cobalt(II) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobalt(II) isodecanoate has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Material Science: It is employed in the synthesis of cobalt-based nanomaterials and thin films.
Biomedicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Environmental Science: It is used in the development of sensors for detecting environmental pollutants.
Wirkmechanismus
The mechanism by which cobalt(II) isodecanoate exerts its effects depends on the specific application. In catalysis, the cobalt center acts as an active site for the reaction, facilitating the transformation of substrates. In biological systems, cobalt(II) can interact with biomolecules, potentially leading to the generation of reactive oxygen species (ROS) and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) acetate: Another cobalt(II) salt with similar catalytic properties.
Cobalt(II) chloride: Used in similar applications but has different solubility and reactivity profiles.
Cobalt(II) nitrate: Often used in the synthesis of cobalt-based materials.
Uniqueness
Cobalt(II) isodecanoate is unique due to its specific ligand environment, which can influence its solubility, stability, and reactivity. The isodecanoate ligands provide a hydrophobic environment, making it suitable for applications in non-polar solvents and organic media.
Eigenschaften
CAS-Nummer |
84255-53-8 |
|---|---|
Molekularformel |
C20H38CoO4 |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
cobalt(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Co/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
LPUCXUOQRDYLGK-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)






![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)





